

Spectroscopic Profile of 4-Chloro-3-cyanopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-3-cyanopyridine

Cat. No.: B120827

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chloro-3-cyanopyridine** (CAS No: 89284-61-7), a key intermediate in medicinal chemistry and materials science.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

- Molecular Formula: C₆H₃ClN₂^[2]
- Molecular Weight: 138.55 g/mol ^[2]
- IUPAC Name: 4-chloropyridine-3-carbonitrile^[2]
- Synonyms: 4-Chloronicotinonitrile^[2]

Spectroscopic Data Summary

The following sections present the available spectroscopic data for **4-Chloro-3-cyanopyridine**. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the predicted and reported ^1H and ^{13}C NMR data for **4-Chloro-3-cyanopyridine**.

Table 1: ^1H NMR Spectroscopic Data

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 8.9	Singlet	-
H-5	7.6 - 7.7	Doublet	~5.0
H-6	8.6 - 8.7	Doublet	~5.0

Note: Specific experimental data with precise chemical shifts and coupling constants for **4-Chloro-3-cyanopyridine** is not widely available in the public domain. The data presented is based on typical values for similar pyridine derivatives and may vary depending on the solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data

Carbon	Chemical Shift (δ , ppm)
C-2	~152
C-3	~110
C-4	~145
C-5	~125
C-6	~150
CN	~115

Note: The ^{13}C NMR data is predicted based on structure-activity relationships and known chemical shifts for substituted pyridines.^[3] Quaternary carbons (C-3, C-4, and the nitrile carbon) are typically weaker in intensity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **4-Chloro-3-cyanopyridine** is characterized by the following key absorption bands.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2230	Strong	C≡N (Nitrile) stretching
~1580, 1470, 1400	Medium-Strong	C=C and C=N (Pyridine ring) stretching
~1100	Medium	C-Cl stretching
~800-900	Strong	C-H out-of-plane bending

Note: The data is based on typical IR absorption frequencies for the respective functional groups. PubChem indicates the availability of an FTIR spectrum obtained using a KBr wafer technique, which aligns with these expected values.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **4-Chloro-3-cyanopyridine** would be expected to show the following key fragments.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
138/140	High	[M] ⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes)
103	Medium	[M-Cl] ⁺
76	Medium	[C ₅ H ₂ N] ⁺

Note: The presented m/z values and fragmentation patterns are predicted based on the structure of **4-Chloro-3-cyanopyridine**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **4-Chloro-3-cyanopyridine**.

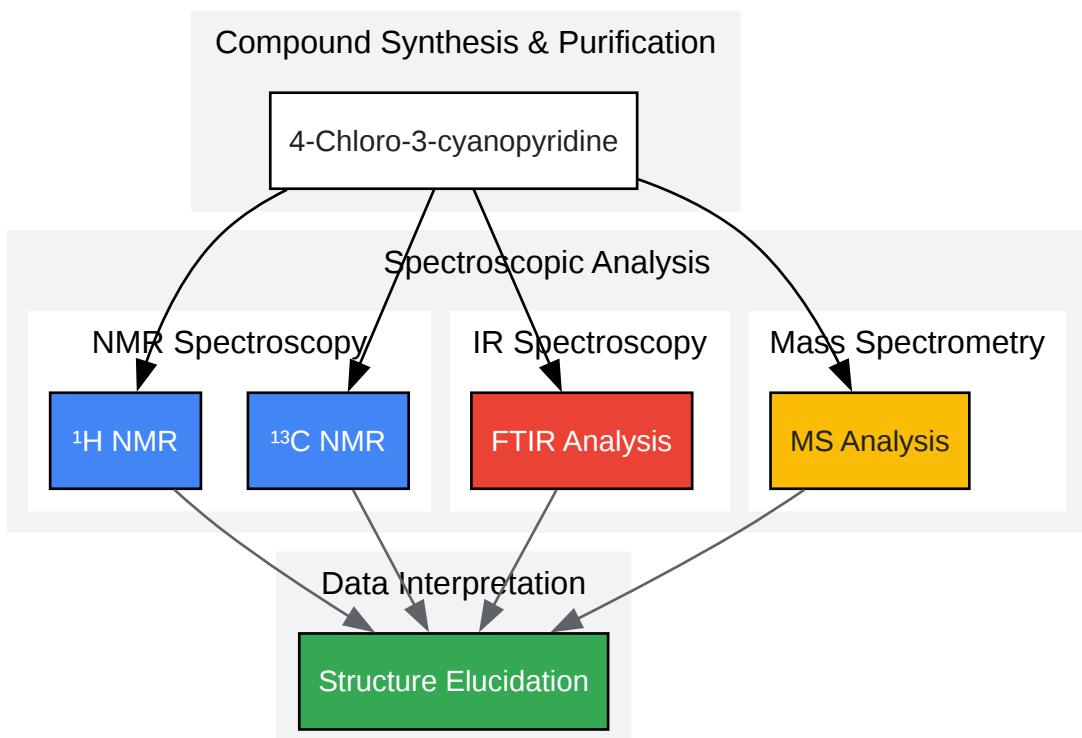
NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Chloro-3-cyanopyridine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the longer relaxation times of carbon nuclei, a larger number of scans (hundreds to thousands) is typically required. A relaxation delay of 2-5 seconds is common.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of **4-Chloro-3-cyanopyridine** (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum. The spectrum is

typically recorded from 4000 to 400 cm^{-1} .


- Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **4-Chloro-3-cyanopyridine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-3-cyanopyridine | 89284-61-7 [chemicalbook.com]
- 2. 4-Chloro-nicotinonitrile | C6H3CIN2 | CID 13411112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Chloro-3-cyanopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b120827#spectroscopic-data-of-4-chloro-3-cyanopyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com